molecular formula C24H18FN3 B2376936 8-fluoro-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-41-3

8-fluoro-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2376936
CAS RN: 866347-41-3
M. Wt: 367.427
InChI Key: FPPSHJDRFZDWFS-UHFFFAOYSA-N
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Description

“8-fluoro-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinolines. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the pyrazolo group indicates that this compound might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such complex molecules usually involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms, the types of bonds between them, and the overall 3D structure of the molecule .


Chemical Reactions Analysis

Quinolines, in general, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metals . The specific reactions that “this compound” can undergo would depend on the exact arrangement of its functional groups and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

  • Derivative Preparation and Characterization : The preparation of derivatives such as 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and related compounds through catalytic reduction and interaction with aldehydes and ketones showcases the compound's versatility. These compounds were characterized using mass, IR, and 1HMR spectra, indicating a wide range of applications in chemical synthesis and analysis (Coutts & El-Hawari, 1977).

  • Antitubercular Activity : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant antitubercular activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing new antimycobacterial agents (Kantevari et al., 2011).

Biomedical Applications

  • Anticancer Micro-medicine : The synthesis of an anticancer prodrug with a quinoline structure, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine, encapsulated using chitosan for pH-responsive release, demonstrates the compound's application in targeted chemotherapy for oral cancer. This suggests a promising avenue for the compound's use in developing advanced drug delivery systems (Tian et al., 2018).

  • Fluorine's Influence on Properties : Research on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives revealed changes in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The study suggests the potential for customizing the electronic and optical properties of pyrazoloquinoline derivatives for specific applications in materials science and photophysics (Szlachcic & Uchacz, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Many quinoline derivatives have been found to have biological activity, including antibacterial, antifungal, and antimalarial activities . The exact mechanism of action would depend on the specific biological target and the structure of the compound.

properties

IUPAC Name

8-fluoro-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-7-9-17(10-8-16)14-28-15-21-23(18-5-3-2-4-6-18)26-27-24(21)20-13-19(25)11-12-22(20)28/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPSHJDRFZDWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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